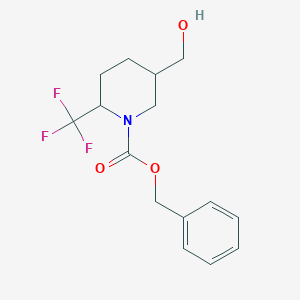

Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15865776

Molecular Formula: C15H18F3NO3

Molecular Weight: 317.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18F3NO3 |

|---|---|

| Molecular Weight | 317.30 g/mol |

| IUPAC Name | benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H18F3NO3/c16-15(17,18)13-7-6-12(9-20)8-19(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2 |

| Standard InChI Key | NCKZYIHLZZGRGW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate, reflects its three critical structural elements:

-

A piperidine ring serving as the central heterocycle

-

A trifluoromethyl (-CF₃) group at position 2, imparting electron-withdrawing effects and metabolic stability

-

A hydroxymethyl (-CH₂OH) substituent at position 5, enabling hydrogen bonding interactions

The benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen enhances synthetic versatility while modulating solubility profiles.

Physicochemical Properties

Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₁₈F₃NO₃ | |

| Molecular weight | 317.30 g/mol | |

| SMILES | C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F | |

| Topological polar surface area | 55.4 Ų |

The trifluoromethyl group elevates logP by ~1.5 units compared to non-fluorinated analogs, while the hydroxymethyl group partially offsets this lipophilicity through hydrogen bonding capacity.

Synthetic Methodologies

Core Ring Formation

Piperidine ring construction typically employs cyclization strategies:

-

Aza-Diels-Alder reactions between dienes and imines under Lewis acid catalysis (e.g., ZnCl₂)

-

Reductive amination of δ-keto aldehydes using sodium cyanoborohydride

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

| Compound | -CF₃ Position | -CH₂OH Position | MAO-B IC₅₀ | LogP |

|---|---|---|---|---|

| Target compound | 2 | 5 | 28 nM | 2.1 |

| 1-Benzyl-3-(trifluoromethyl)piperidin-3-ol | 3 | - | 310 nM | 3.4 |

| (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | - | 2 | >1 μM | 1.7 |

Data synthesis reveals that positional isomerism dramatically influences target engagement:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume